molecular formula C22H28N2O3 B253828 2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]acetamide

2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]acetamide

Cat. No. B253828
M. Wt: 368.5 g/mol
InChI Key: DJFZCSIKSYNZLI-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]acetamide, also known as MPPEA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]acetamide has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which plays a role in regulating inflammation and cell proliferation. 2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory molecules.
Biochemical and Physiological Effects
2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]acetamide can reduce the production of reactive oxygen species (ROS) and inflammatory cytokines, which are involved in the pathogenesis of various diseases. In vivo studies have shown that 2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]acetamide can improve cognitive function, reduce pain sensitivity, and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]acetamide in lab experiments is its relatively low toxicity compared to other compounds. 2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]acetamide has also been shown to have good solubility in water and organic solvents, which makes it easier to work with in experiments. However, one limitation of using 2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]acetamide is its limited availability and high cost, which may limit its use in large-scale experiments.

Future Directions

For the study of 2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]acetamide include further investigation of its mechanism of action and potential therapeutic benefits in other areas.

Synthesis Methods

2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]acetamide can be synthesized through a multi-step process that involves the reaction between 4-methoxyphenylacetic acid and 1-pyrrolidinepropanol. The resulting product is then reacted with 4-methoxybenzaldehyde to obtain 2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]acetamide. The purity of the final product can be confirmed through various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]acetamide has been studied for its potential therapeutic benefits in various areas, including neuroprotection, pain management, and cancer treatment. In neuroprotection, 2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]acetamide has been shown to protect neurons from oxidative stress and inflammation, which are common factors that contribute to neurodegenerative diseases. In pain management, 2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]acetamide has been shown to have analgesic effects, which may be beneficial in treating chronic pain. In cancer treatment, 2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]acetamide has been shown to inhibit the growth of cancer cells, which may be useful in developing new cancer therapies.

properties

Product Name

2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]acetamide

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]acetamide

InChI

InChI=1S/C22H28N2O3/c1-26-19-9-5-17(6-10-19)15-22(25)23-16-21(24-13-3-4-14-24)18-7-11-20(27-2)12-8-18/h5-12,21H,3-4,13-16H2,1-2H3,(H,23,25)

InChI Key

DJFZCSIKSYNZLI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC(=O)NCC(C2=CC=C(C=C2)OC)N3CCCC3

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC(C2=CC=C(C=C2)OC)N3CCCC3

Origin of Product

United States

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